molecular formula C9H14Cl2N2O2 B2951994 Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 298214-98-9

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No.: B2951994
CAS No.: 298214-98-9
M. Wt: 253.12
InChI Key: YUMZDGVPZDQIMU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 It is a derivative of propanoic acid and contains both amino and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. The reaction conditions often include maintaining an inert atmosphere and specific temperature ranges to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures high purity and consistency in the final product. Safety measures and quality control protocols are strictly followed to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMZDGVPZDQIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dry palladium on charcoal (0.54 g, manufactured by Degussa, 5% Pd/C) was added to a solution of methyl 3-Amino-3-(3-pyridyl)-2-propenoate (5.4 g, 30 mmol) in dry acetic acid (13 g) in a 450 ml Pyrex high-pressure bottle. The reaction mixture was hydrogenated at 3-3.2 bar. After 1.5-2 h, the catalyst was filtered and washed with 20 g of isopropyl alcohol until the wash solvent was no longer yellow. Gaseous HCl (10.6 g, 0.3 mol) was bubbled through the stirred filtrate at 5-15° C. The suspension was cooled to 0-5° C. and stirred for two hours. The resulting white precipitate was filtered, washed with 5 g of isopropyl alcohol, and dried at 45° C. to yield 5.95 g (78.4%,) of methyl 3-Amino-3-(3-pyridyl)propanoate dihydrochloride.
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
catalyst
Reaction Step Two
Quantity
13 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Glacial acetic acid (526.9 g, 8.78 mol) was added dropwise at <−5° C. to a suspension of methyl 3-amino-3-(3-pyridyl)-2-propenoate (0.45 mol) and sodium borohydride (44.3 g, 1.17 mol) in THF (500 g) and the resulting reaction mixture was stirred at −5-0° C. After 5 h, methanol (600 g) was added dropwise to the solution at −5-0° C. After 0.5 hours, HCl (163 g, 4.47 mol) was bubbled through the solution and stirred at 0° C. After 8 h, the white precipitate was filtered off and dried at 40° C. to yield 101.6 g (89%) of methyl 3-Amino-3-(3-pyridyl)propanoate dihydrochloride.
Quantity
526.9 g
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Three

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